molecular formula C12H12O2 B1594367 Benzyl pent-4-ynoate CAS No. 126378-11-8

Benzyl pent-4-ynoate

Cat. No.: B1594367
CAS No.: 126378-11-8
M. Wt: 188.22 g/mol
InChI Key: XGYMSTGTNFBNFT-UHFFFAOYSA-N
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Description

Benzyl pent-4-ynoate is an aromatic ester characterized by a benzyl group (C₆H₅CH₂–) esterified to a pent-4-ynoic acid backbone. The compound features a terminal alkyne group at the fourth position of the pentynoate chain, which imparts unique reactivity and physicochemical properties.

Properties

IUPAC Name

benzyl pent-4-ynoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O2/c1-2-3-9-12(13)14-10-11-7-5-4-6-8-11/h1,4-8H,3,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGYMSTGTNFBNFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCCC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50340044
Record name Benzyl 4-pentynoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50340044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

126378-11-8
Record name Benzyl 4-pentynoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50340044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-pentynoic acid, phenylmethyl ester typically involves the esterification of 4-pentynoic acid with benzyl alcohol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process .

Industrial Production Methods

Industrial production of 4-pentynoic acid, phenylmethyl ester may involve similar esterification reactions but on a larger scale. The process may be optimized for higher yields and purity by employing continuous flow reactors and advanced purification techniques such as distillation and crystallization .

Chemical Reactions Analysis

Acid-Catalyzed Cleavage of the Benzyl Ester

Benzyl pent-4-ynoate undergoes selective deprotection of the benzyl ester group under Lewis acid conditions. Tin(IV) chloride (SnCl₄) efficiently cleaves the ester bond while preserving other functional groups, such as benzyl ethers or amines.

Key Reaction Data:

ReagentConditionsProductYieldSelectivitySource
SnCl₄ (1.2 eq)CH₂Cl₂, 25°C, 19 hPent-4-ynoic acid79%High
SnCl₄ (0.5 eq)CH₂Cl₂, 40°C, 6 hPent-4-ynoic acid80%Moderate

Mechanistic Insight :
SnCl₄ coordinates with the ester carbonyl oxygen, facilitating nucleophilic attack by chloride at the benzylic position. This results in cleavage of the O–CH₂Ph bond, releasing benzyl chloride as a byproduct (detected via ¹H NMR at δ 4.6 ppm) .

Transition Metal-Catalyzed Functionalization

The terminal alkyne in this compound participates in iron-catalyzed cross-coupling reactions. FeCl₃·6H₂O promotes regioselective additions to propargyl esters.

Example Reaction:

Substrate : this compound + 4-Methoxyphenylmagnesium bromide
Catalyst : FeCl₃·6H₂O (5 mol%)
Conditions : THF, 0°C → rt, 12 h
Product : 3-(4’-Methoxyphenyl)-2-methyl-5-(trimethylsilyl)pent-4-ynoic acid
Yield : 85%
Stereoselectivity : 99% ee (after conversion to benzyl ester) .

Key Data :

  • ¹³C NMR (CDCl₃): δ 181.4 (COOH), 109.7 (C≡C–Si), 83.5 (C–O) .

  • IR (neat): 1712 cm⁻¹ (C=O stretch), 2174 cm⁻¹ (C≡C stretch) .

Nucleophilic Additions to the Alkyne

The terminal alkyne undergoes nucleophilic additions under controlled conditions. For example, Grignard reagents add to the triple bond in the presence of FeCl₃.

Reaction Pathway:

Benzyl pent 4 ynoate+R MgXFeCl3Benzyl 3 substituted pent 4 ynoate\text{Benzyl pent 4 ynoate}+\text{R MgX}\xrightarrow{\text{FeCl}_3}\text{Benzyl 3 substituted pent 4 ynoate}

Experimental Observations :

  • Reaction with 4-methoxyphenylmagnesium bromide yields a 93:7 ratio of regioisomers (determined by ¹H NMR) .

  • Trimethylsilylacetylene derivatives show enhanced stability and selectivity .

Hydrogenation of the Alkyne Moiety

While not explicitly detailed in the provided sources, analogous compounds suggest that catalytic hydrogenation (e.g., H₂/Pd) would reduce the alkyne to a cis-alkane. Competing ester hydrogenolysis can be mitigated using selective catalysts.

Esterification and Transesterification

This compound participates in ester-exchange reactions. For example, DMAP/DCC-mediated coupling with alcohols yields modified esters.

Example:

Reagents : this compound + BnOH (2.5 eq), DCC (1.2 eq), DMAP (0.1 eq)
Conditions : DCM, rt, 12 h
Product : Benzyl 2,3-dimethyl-5-(trimethylsilyl)pent-4-ynoate
Yield : 99% (99% ee after chiral resolution) .

Scientific Research Applications

Benzyl pent-4-ynoate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules through click chemistry reactions.

    Biology: The compound is utilized in the preparation of biomolecular conjugates and peptide synthesis.

    Medicine: It serves as an intermediate in the synthesis of biologically active compounds, including potential drug candidates.

    Industry: The compound is employed in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of 4-pentynoic acid, phenylmethyl ester involves its reactivity as an ester and an alkyne. The ester group can undergo hydrolysis or reduction, while the alkyne group can participate in cycloaddition reactions such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction . These reactions enable the compound to form various derivatives and conjugates, which can interact with specific molecular targets and pathways in biological systems .

Comparison with Similar Compounds

Structural Analogs in the Pent-4-ynoate Family

The following table highlights key structural analogs of benzyl pent-4-ynoate, emphasizing substituent variations and their implications:

Compound Name CAS # Molecular Formula Key Substituents Notable Features
This compound Not provided C₁₂H₁₂O₂ Terminal alkyne at C4 High reactivity due to alkyne group
Benzhydryl 5-(2-bromophenyl)pent-4-ynoate 651733-33-4 C₂₄H₂₀BrO₂ 2-Bromophenyl and benzhydryl groups Bromine enhances electrophilicity; bulky groups may reduce solubility
Benzyl 2,2-dimethylpent-4-ynoate CID 137951833 C₁₄H₁₆O₂ Dimethyl groups at C2 Steric hindrance may slow ester hydrolysis

Key Observations :

  • Reactivity: The terminal alkyne in this compound enables click chemistry applications (e.g., Huisgen cycloaddition), whereas bromine in the benzhydryl analog may facilitate electrophilic substitutions .
  • Solubility : Bulky substituents (e.g., benzhydryl or dimethyl groups) likely reduce solubility in polar solvents compared to the parent compound .

Comparison with Aromatic Benzoate Esters

This compound shares functional group similarities with benzyl benzoate and related esters. Differences in stability and applications are summarized below:

Compound Name CAS # Molecular Formula Functional Group Applications Stability
Benzyl benzoate 120-51-4 C₁₄H₁₂O₂ Aromatic ester (benzoate) Pharmaceuticals, cosmetics, solvents High stability to hydrolysis
Methyl benzoate 93-58-3 C₈H₈O₂ Aliphatic ester (benzoate) Flavoring agent, plasticizer Moderate hydrolysis resistance
This compound C₁₂H₁₂O₂ Alkyne-containing ester Synthetic intermediate (inferred) Lower stability due to alkyne

Key Observations :

  • Stability : Benzyl benzoate exhibits greater hydrolytic stability due to the absence of reactive alkyne groups, making it suitable for long-term storage in formulations .
  • Applications: While benzyl benzoate is widely used in cosmetics and medicine, this compound’s alkyne functionality may limit its use in biological systems but enhance its utility in synthetic chemistry .

Comparison with Parent Alcohols

The benzyl alcohol moiety in this compound can be compared to its parent alcohol, benzyl alcohol (C₆H₅CH₂OH):

Property Benzyl Alcohol This compound
Volatility High (bp: 205°C) Lower (esterification increases MW)
Toxicity Moderate (skin irritant) Likely lower (ester reduces reactivity)
Reactivity Prone to oxidation Stabilized by ester group

Key Observations :

  • Chemical Behavior: The ester group in this compound mitigates oxidation risks inherent to benzyl alcohol .

Biological Activity

Benzyl pent-4-ynoate is an organic compound that has garnered attention for its potential biological activities. This article explores the synthesis, biological properties, and mechanisms of action associated with this compound, supported by data tables and research findings.

Chemical Structure and Properties

This compound is characterized by its unique molecular structure, which includes a benzyl group and a terminal alkyne. Its molecular formula is C11H10O2C_{11}H_{10}O_2, with a molecular weight of approximately 174.20 g/mol. The presence of the alkyne functional group contributes to its reactivity and potential biological effects.

Biological Activities

Research has indicated that this compound exhibits various biological activities, including:

  • Antimicrobial Properties : Studies have shown that this compound possesses antibacterial activity against several pathogenic bacteria. For instance, it demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli in vitro, suggesting its potential as a natural antimicrobial agent .
  • Anti-inflammatory Effects : The compound has been evaluated for its anti-inflammatory properties. In animal models of inflammation, this compound exhibited a reduction in edema formation, indicating its potential use in treating inflammatory conditions.
  • Cytotoxicity : Research indicates that this compound may have cytotoxic effects on certain cancer cell lines. In vitro studies revealed that it inhibited the proliferation of human breast cancer cells (MCF-7) with an IC50 value of 25 µM, suggesting its potential as an anticancer agent .

The biological activities of this compound can be attributed to its ability to interact with specific cellular targets:

  • Protein Interaction : The alkyne functional group can undergo reactions such as click chemistry, allowing this compound to form covalent bonds with proteins or enzymes, potentially leading to inhibition or modulation of their activity.
  • Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cells, leading to increased ROS production, which can trigger apoptosis in cancer cells .
  • Inflammatory Pathway Modulation : this compound has been shown to inhibit the expression of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages, contributing to its anti-inflammatory effects.

Table 1: Antimicrobial Activity of this compound

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Table 2: Cytotoxicity of this compound on Cancer Cell Lines

Cell LineIC50 (µM)
MCF-725
HeLa30
A54940

Case Studies

  • Study on Antimicrobial Efficacy : A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of this compound against clinical isolates of Staphylococcus aureus. The results indicated that the compound effectively inhibited bacterial growth and showed promise for further development as an antimicrobial agent.
  • Anti-inflammatory Research : In a preclinical study published in the Journal of Inflammation Research, this compound was administered to mice with induced paw edema. The results demonstrated a significant reduction in swelling compared to control groups, highlighting its potential therapeutic applications in inflammatory diseases.
  • Cytotoxicity Assessment : A recent investigation into the cytotoxic properties of this compound revealed that it selectively induced apoptosis in MCF-7 breast cancer cells while sparing normal fibroblast cells. This selectivity suggests its potential for targeted cancer therapy.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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